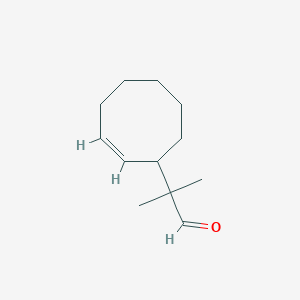
2-(Cyclooct-2-en-1-yl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is an organic compound characterized by a cyclooctene ring attached to a methylpropanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal typically involves the reaction of cyclooctene with a suitable aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where cyclooctene is first converted to a Grignard intermediate, which then reacts with an aldehyde to form the desired product. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents like diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclooct-2-en-1-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyclooctene ring can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 2-(Cyclooct-2-en-1-yl)-2-methylpropanoic acid.
Reduction: 2-(Cyclooct-2-en-1-yl)-2-methylpropanol.
Substitution: Various substituted cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclooct-2-en-1-yl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopent-2-en-1-yl)aniline: A similar compound with a cyclopentene ring instead of a cyclooctene ring.
2-(Cyclohex-2-en-1-yl)aniline: Another related compound with a cyclohexene ring.
Uniqueness
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is unique due to its larger cyclooctene ring, which imparts different steric and electronic properties compared to its smaller-ring analogs
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-[(2Z)-cyclooct-2-en-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-12(2,10-13)11-8-6-4-3-5-7-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6- |
InChI-Schlüssel |
VLZVGJSVQMOKBP-VURMDHGXSA-N |
Isomerische SMILES |
CC(C)(C=O)C/1CCCCC/C=C1 |
Kanonische SMILES |
CC(C)(C=O)C1CCCCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


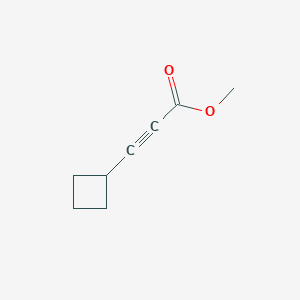
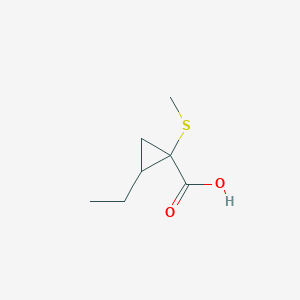
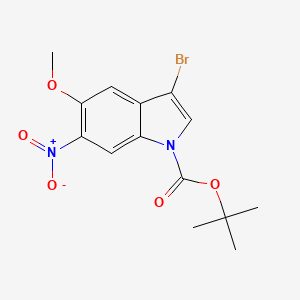
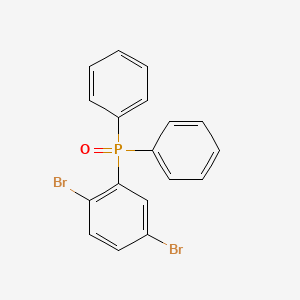
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
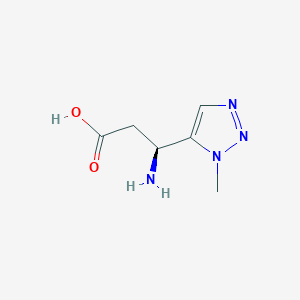
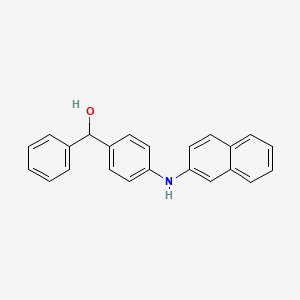
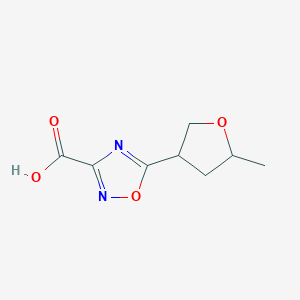
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
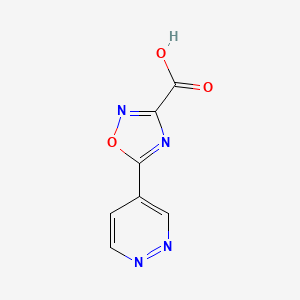
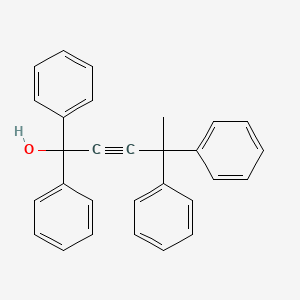
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
